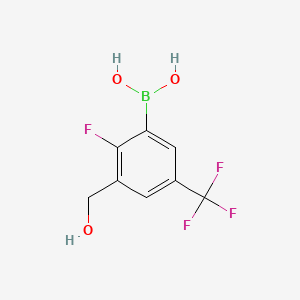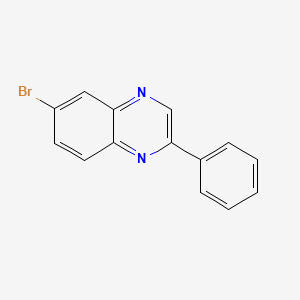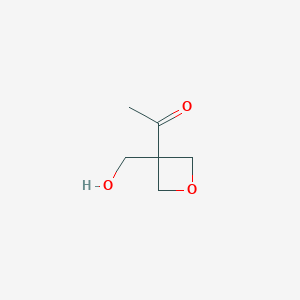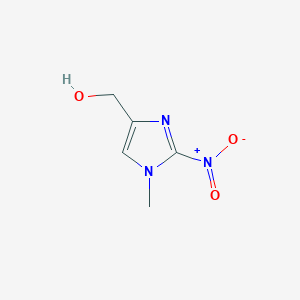
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-2-nitroimidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature . Another approach includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 1-Methyl-2-amino-1H-imidazol-4-yl)methanol.
Oxidation: 1-Methyl-2-nitro-1H-imidazol-4-carboxylic acid.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group may play a crucial role in its antimicrobial activity by undergoing reduction to form reactive intermediates that damage microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the hydroxymethyl group.
1-Methyl-2-amino-1H-imidazol-4-yl)methanol: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C5H7N3O3 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
(1-methyl-2-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)6-5(7)8(10)11/h2,9H,3H2,1H3 |
InChI-Schlüssel |
LLUMKDOKDUKTAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


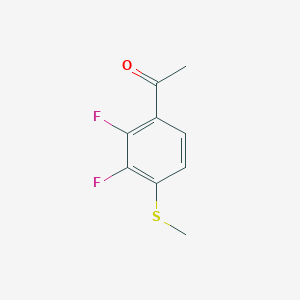

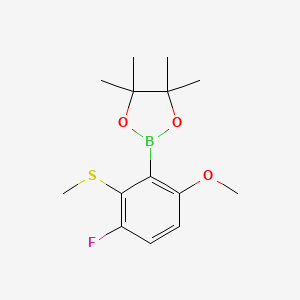
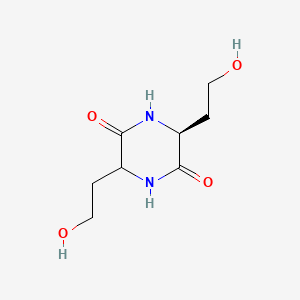
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
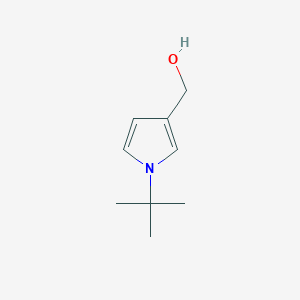

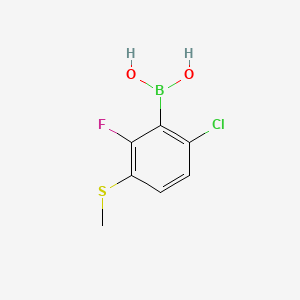
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

